molecular formula C14H12F3N3O2 B12457087 N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12457087
M. Wt: 311.26 g/mol
InChI Key: TUOIDLMPFLZXOQ-UHFFFAOYSA-N
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Description

N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the reaction of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-amine with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects. Additionally, it may interact with specific proteins involved in the regulation of apoptosis and cell survival, contributing to its neuroprotective and anticancer properties .

Comparison with Similar Compounds

N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other pyrimidine derivatives, such as:

    N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]alanine: Similar structure but with an alanine moiety instead of glycine.

    N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]valine: Contains a valine moiety, leading to different biological activities.

    N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]leucine: Features a leucine moiety, which may affect its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the glycine moiety contributes to its solubility and bioavailability .

Properties

Molecular Formula

C14H12F3N3O2

Molecular Weight

311.26 g/mol

IUPAC Name

2-[methyl-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C14H12F3N3O2/c1-20(8-12(21)22)13-18-10(9-5-3-2-4-6-9)7-11(19-13)14(15,16)17/h2-7H,8H2,1H3,(H,21,22)

InChI Key

TUOIDLMPFLZXOQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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